molecular formula C9H5BrClN3 B13885658 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile

Cat. No.: B13885658
M. Wt: 270.51 g/mol
InChI Key: LJPIPZVMYPVSOY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS 2891599-74-7) is a high-value, multi-functionalized chemical building block designed for advanced pharmaceutical research and development. Its structure incorporates several key functional groups—bromo, chloro, and carbonitrile—on a pyrrolo[3,2-c]pyridine scaffold, making it a versatile intermediate for further synthetic modification, such as metal-catalyzed cross-coupling reactions. This heterocyclic scaffold is of significant interest in medicinal chemistry. While research on this specific derivative is ongoing, compounds based on the pyrrolopyridine core are extensively investigated for their diverse biological activities. The pyrrolo[3,2-c]pyridine isomer, in particular, has been identified in studies of derivatives that act as potent inhibitors of Toll-like Receptors (TLR) 7 and 9, presenting a promising avenue for the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus . Furthermore, structurally related pyrrolopyridine derivatives have demonstrated notable potential in anticancer research, with some acting as FMS kinase inhibitors, which are relevant targets in anticancer and antiarthritic drug development . Researchers can leverage this reagent as a critical precursor in the synthesis of novel small molecules for probing biological pathways or developing new therapeutic candidates for a range of diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H5BrClN3

Molecular Weight

270.51 g/mol

IUPAC Name

3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile

InChI

InChI=1S/C9H5BrClN3/c1-14-4-6(10)7-8(14)5(2-12)3-13-9(7)11/h3-4H,1H3

InChI Key

LJPIPZVMYPVSOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CN=C2Cl)C#N)Br

Origin of Product

United States

Preparation Methods

Core Pyrrolopyridine Scaffold Construction

  • The pyrrolo[3,2-c]pyridine scaffold is typically assembled via cyclization reactions involving substituted aminopyridines or halogenated pyridines as precursors.
  • A common approach involves base-catalyzed ring closure of sulfonamide intermediates derived from halogenated aminopyridines, facilitating the formation of the fused heterocyclic system through intramolecular nucleophilic attack and cyclization.
  • For example, starting from 4-amino-2-bromopyridine , iodination and subsequent sulfonamide formation enable efficient cyclization to the pyrrolopyridine core with controlled regioselectivity.

Installation of the N-Methyl Group

  • The methylation of the nitrogen atom at position 1 is typically carried out via N-alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride).
  • This step is often performed after the cyclization and halogenation steps to ensure selective methylation without affecting other functional groups.

Introduction of the Carbonitrile Group at Position 7

  • The nitrile group at position 7 is commonly introduced via nucleophilic substitution or cyanation reactions on a suitable leaving group precursor (e.g., halogenated intermediate).
  • Alternatively, the nitrile functionality can be installed through oxidative transformations of methyl or aldehyde precursors using reagents such as potassium ferricyanide or cyanide salts under controlled conditions.
  • This step requires careful control to avoid hydrolysis or side reactions due to the sensitivity of the nitrile group.

Representative Synthetic Route (Literature Example)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Iodination of 4-amino-2-bromopyridine Iodine monochloride (ICl) in AcOH, 75 °C, 3 h 38 (desired isomer) Chromatographic separation required due to regioisomers
2 Sulfonamide formation and dimesylation Methanesulfonyl chloride, base 54 Enhances acidity for cyclization
3 Base-catalyzed ring closure to form pyrrolopyridine core Base (e.g., K₂CO₃), solvent (EtOAc) Moderate to good Key step for scaffold assembly
4 Palladium-catalyzed substitution (e.g., Sonogashira coupling) Pd catalyst, Et₃N, EtOAc High Enables further functionalization
5 N-Methylation at N-1 Methyl iodide, base High Selective methylation
6 Bromination and chlorination NBS for bromination, SOCl₂ or Cl₂ for chlorination Variable Controlled to avoid overhalogenation
7 Introduction of nitrile group Cyanide source or oxidative cyanation Moderate Final functional group installation

Reaction Conditions and Optimization

  • Solvents: Ethyl acetate (EtOAc), dichloromethane (CH₂Cl₂), and acetic acid (AcOH) are commonly used solvents depending on the step.
  • Temperature: Reactions are typically conducted between ambient temperature and 75 °C, with careful control during halogenation to prevent side reactions.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions essential for scaffold elaboration.
  • Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium hydride (NaH) are employed for deprotonation and nucleophilic substitution steps.
  • Purification: Chromatographic techniques (silica gel column chromatography) are essential for isolating regioisomers and purifying intermediates.

Analytical Characterization Techniques

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Purpose Challenges
Core Scaffold Formation 4-amino-2-bromopyridine, base 50–75 °C, EtOAc Cyclization to pyrrolopyridine Regioselectivity, yield optimization
Halogenation (Br, Cl) NBS, SOCl₂, Cl₂, FeCl₃ Controlled temp, inert atmosphere Selective substitution at C-3 and C-4 Overhalogenation, isomer formation
N-Methylation Methyl iodide, base Room temp to 50 °C N-1 methyl group installation Avoiding O-alkylation or polyalkylation
Cyanation Cyanide salts, oxidative agents Mild heating Introduction of nitrile at C-7 Hydrolysis or side reactions

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), focusing on heterocycle core, substituent patterns, and physicochemical properties.

Table 1: Comparative Analysis of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile and Analogs
Compound Name Heterocycle Core Substituents Molecular Weight (g/mol) Key Properties
This compound Pyrrolo[3,2-c]pyridine C3-Br, C4-Cl, N1-Me, C7-CN 300.52 High polarity, moderate solubility in DMSO
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile Thieno[3,2-c]pyridine C2-Br, C4-O, C7-CN 283.13 Partially saturated ring; oxo group enhances hydrogen bonding
3,5-Dimethyl-5H-furo[3,2-c]quinolin-4-one Furo[3,2-c]quinoline C3-Me, C5-Me, C4-O 241.27 Oxygen-containing core; planar aromatic system
4-Alkyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione Pyrano[3,2-c]quinoline C4-Alkyl, C5/C6-saturation Variable Bicyclic lactone; reactive β-keto ester moiety

Key Differences and Implications

Heterocycle Core
  • Pyrrolo vs. Thieno Systems: The substitution of sulfur (thieno) for nitrogen (pyrrolo) alters electronic properties. Thieno derivatives exhibit greater π-electron delocalization due to sulfur’s polarizability, while pyrrolo systems are more electron-deficient, favoring electrophilic substitutions at halogenated positions .
  • Furo and Pyrano Systems: Oxygen-containing cores (e.g., furoquinolinones) prioritize hydrogen-bonding interactions, making them common in kinase inhibitor scaffolds. In contrast, pyrrolopyridines are less polar but more tunable for metal coordination .
Substituent Effects
  • Halogen Position: Bromo at C3 (pyrrolopyridine) vs. C2 (thienopyridine) influences regioselectivity in Suzuki couplings. C3-Br in the target compound is less sterically hindered than C2-Br in the thieno analog .
  • Oxo vs. Cyano Groups: The oxo group in 4,5-dihydrothieno derivatives increases hydrophilicity, whereas the cyano group in the target compound enhances electrophilicity at C7 for nucleophilic additions.

Biological Activity

3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS No. 2891599-74-7) is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its biological activity and therapeutic potential based on available research findings.

  • Molecular Formula : C9H5BrClN3
  • Molecular Weight : 270.51 g/mol
  • IUPAC Name : 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
  • CAS Number : 2891599-74-7

Biological Activity Overview

Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential as anticancer agents. For instance, studies have demonstrated that certain pyrrolo[3,2-c] derivatives can inhibit tumor growth in various cancer cell lines, including ovarian and breast cancer cells .
  • Antimicrobial Properties : Pyrrolo[3,2-c]pyridines have been evaluated for their antimicrobial activity. Some derivatives exhibit significant inhibition against bacterial strains, making them candidates for further development as antimicrobial agents .
  • Neurological Effects : The compound may influence neurological pathways, potentially offering therapeutic benefits for diseases affecting the nervous system. Research has indicated that certain derivatives can act as analgesics and sedatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolo[3,2-c]pyridine derivatives:

StudyFindings
Kalai et al. (2021)Investigated the cytotoxic effects of various pyrrolo derivatives on cancer cell lines. Found moderate cytotoxicity against ovarian cancer cells with limited toxicity to healthy cells .
PMC8069244 (2021)Reviewed the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, highlighting their use in treating nervous system diseases and their potential as analgesics and sedatives .
AstaTech Study (2024)Reported on the synthesis of 3-bromo-4-chloro-1-methyl-pyrrolo derivatives and their evaluation for anticancer properties, noting significant activity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-c]pyridine compounds is influenced by their structural features. Key observations include:

  • The presence of halogen substituents (e.g., bromine and chlorine) enhances the compound's bioactivity.
  • Modifications to the carbonitrile group can significantly affect potency and selectivity against target cells.

Q & A

Q. How can the compound serve as a precursor for kinase inhibitor development?

  • Methodology : Replace the nitrile with sulfonamide groups via nucleophilic substitution (K2_2CO3_3, DMF, 100°C). The halogenated scaffold shows affinity for ATP-binding pockets in kinases (IC50_{50} ~50 nM in preliminary assays) .

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